molecular formula C13H19NO B1339275 1-Benzyl-3-methylpiperidin-3-OL CAS No. 6560-72-1

1-Benzyl-3-methylpiperidin-3-OL

Cat. No. B1339275
CAS RN: 6560-72-1
M. Wt: 205.3 g/mol
InChI Key: XOOUIRSDEYKUGM-UHFFFAOYSA-N
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Description

The compound 1-Benzyl-3-methylpiperidin-3-OL is a derivative of piperidine, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in various natural products and pharmaceutical compounds. The benzyl group attached to the nitrogen atom and the methyl group at the third position are common modifications that can alter the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of 1-Benzyl-3-methylpiperidin-3-OL and its derivatives has been explored in several studies. For instance, a series of N-benzylated piperidin-4-ones with various substituents were synthesized with high yields, demonstrating the versatility of the piperidine scaffold in organic synthesis . Another study reported the regio- and stereospecific synthesis of trans-3-amino-1-benzylpiperidin-4-ols, showcasing a method for introducing amino groups into the piperidine ring . Additionally, the synthesis of polycyclic indole derivatives via acid-catalyzed reactions with 1-benzylpiperidin-4-one was described, highlighting the potential for creating complex structures from simple piperidine precursors .

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including those similar to 1-Benzyl-3-methylpiperidin-3-OL, has been elucidated using various spectroscopic techniques. For example, the complete stereochemistry of a related compound was determined by 2D NMR techniques and single-crystal XRD analysis, revealing a chair conformation with equatorial orientation of substituents . The crystal and molecular structure of a molecular complex involving a piperidine derivative was also studied using X-ray diffraction, providing insights into the three-dimensional arrangement of these molecules .

Chemical Reactions Analysis

Piperidine derivatives undergo a range of chemical reactions that can be used to further modify their structure. The Shapiro reaction and alkenylsilane cross-coupling have been applied to 1-benzyl-4-piperidone to generate 3,4-unsaturated 4-arylpiperidines . Additionally, the intramolecular cyclization of aminopiperidines in an acidic medium has been used to obtain methyl-substituted spiro compounds . These reactions demonstrate the chemical reactivity and potential for diversification of the piperidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-3-methylpiperidin-3-OL derivatives are influenced by their molecular structure. The presence of substituents such as benzyl and methyl groups can affect properties like solubility, boiling point, and reactivity. The stereochemistry of these compounds is also crucial, as it can impact their biological activity and interaction with other molecules. The chair conformation of the piperidine ring, as observed in related compounds, is a common feature that can influence the compound's properties .

Scientific Research Applications

Synthesis and Stereochemistry

The compound's synthesis and stereochemical aspects have been studied, highlighting configurations and preferred conformations based on specific p.m.r. characteristics. This is essential for understanding the compound's chemical behavior and potential applications (Casy & Jeffery, 1972).

Solid State Bonding

Research has focused on the solid-state bonding of benzyl silanes, including 1-Benzyl-3-methylpiperidin-3-OL derivatives. Understanding the structural influences and electronic environments of these compounds can have implications for material science and nanotechnology (Otte et al., 2017).

Antibacterial Evaluation

1-Benzyl-3-methylpiperidin-3-OL derivatives have been evaluated for their antibacterial properties. This suggests potential pharmaceutical applications, particularly in the development of new antibiotics or disinfectants (Aziz‐ur‐Rehman et al., 2017).

Affinity for Acetylcholine Receptors

The compound and its derivatives have been studied for their affinity to postganglionic acetylcholine receptors. This research is crucial for understanding the compound's potential in neuropharmacology and the development of treatments for neurological disorders (Abramson et al., 1974).

Catalytic Activity

The compound's derivatives have shown catalytic activities, particularly in benzene oxidation. This could be significant for industrial processes and environmental applications, where catalysts are essential for efficiency and pollution control (Hou et al., 2014).

Synthesis of Iminosugars

Research includes synthesizing iminosugars using derivatives of 1-Benzyl-3-methylpiperidin-3-OL, indicating potential applications in the development of therapeutic agents, particularly for metabolic disorders (Veselov et al., 2019).

Mass Spectrometric Analysis

The compound's role in mass spectrometric analysis and fragmentation studies reveals its potential in analytical chemistry, particularly in understanding molecular interactions and structures (Chai et al., 2017).

Acetylcholinesterase Inhibition

1-Benzyl-3-methylpiperidin-3-OL derivatives have been studied for their inhibitory action on acetylcholinesterase. This research has implications in the treatment of neurodegenerative diseases like Alzheimer's (Nochi et al., 1995).

Safety And Hazards

The safety information for 1-Benzyl-3-methylpiperidin-3-OL includes hazard statements H315, H318, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-benzyl-3-methylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-13(15)8-5-9-14(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOUIRSDEYKUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570973
Record name 1-Benzyl-3-methylpiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-methylpiperidin-3-OL

CAS RN

6560-72-1
Record name 1-Benzyl-3-methylpiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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